molecular formula C9H19NO3 B1485536 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 2148502-66-1

1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485536
CAS RN: 2148502-66-1
M. Wt: 189.25 g/mol
InChI Key: UMZWPAIYLHASRO-UHFFFAOYSA-N
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Description

“1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol” is a chemical compound with the molecular formula C9H19NO3. It is offered by various chemical suppliers .

Scientific Research Applications

Cellular Research

Compounds like Diisopropanolamine have been used to study their effects on choline uptake and phospholipid synthesis in cells . This suggests that our compound could potentially be used in cellular biology research to understand cell membrane dynamics and signaling.

Material Science

The DFT approach, which employs computational methods to predict electronic and structural properties of materials, has been used with related compounds . This indicates that our compound might be useful in material science for modeling and simulation of new materials with desired properties.

Metal Ion Complexation

Bis-Tris, a related compound, is known for its role in the complexation of metal ions . This implies that “1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol” could serve as a chelating agent in analytical chemistry or in the purification of metal ions.

Buffer Solutions

Similar compounds are used to create buffer solutions in biochemistry and molecular biology experiments due to their minimal shift in dissociation constant with temperature changes . Our compound may also serve this purpose, providing stable pH conditions for various biochemical reactions.

Surfactant and Emulsifier

Given that related compounds act as surfactants and emulsifiers , our compound could be applied in creating stable mixtures of oil and water, which is valuable in pharmaceuticals, cosmetics, and food industries.

Chemical Synthesis

These types of compounds often serve as building blocks in chemical synthesis . Therefore, “1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol” might be used to synthesize more complex molecules for various industrial or research purposes.

properties

IUPAC Name

1-[[bis(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c11-6-4-10(5-7-12)8-9(13)2-1-3-9/h11-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZWPAIYLHASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN(CCO)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.